Tibolone
Overview
Description
Tibolone is a synthetic steroid hormone primarily used in menopausal hormone therapy and the treatment of postmenopausal osteoporosis and endometriosis . It possesses weak estrogenic, progestogenic, and androgenic activities, making it a versatile compound in hormone replacement therapy . This compound was developed in the 1960s and introduced for medical use in 1988 .
Mechanism of Action
Target of Action
Tibolone is a synthetic steroid hormone drug that primarily acts as an agonist at estrogen receptors (ER), with a preference for ER alpha . It possesses estrogenic, androgenic, and progestogenic properties . This compound and its primary metabolites are also agonists for androgen receptors (AR) and progesterone receptors (PR) .
Mode of Action
This compound is rapidly converted into three active metabolites following administration . These metabolites possess estrogenic, progestogenic, and androgenic properties . They substitute for estrogen loss in postmenopausal women, reduce vasomotor symptoms of menopause, and prevent bone loss after menopause or ovariectomy . The specific tissue-selective effects of this compound occur due to the metabolism, regulation of enzymes, and receptor activation .
Biochemical Pathways
This compound and its metabolites regulate the expression of key genes involved in oxidative stress, inflammation, and apoptosis . The tissue-selective effects of this compound are the result of metabolism, enzyme regulation, and receptor activation that vary in different tissues . The bone-preserving effects are the result of estradiol receptor activation .
Pharmacokinetics
This compound’s pharmacokinetic properties are considered to be linear within the dose range of 0.5 mg to 2 mg . In a multiple-dose study, no accumulation was found . The means of T max and T 1/2 (6-12h) of plasma 3α-OH and 3β-OH metabolites were between 3.7 and 5.7 h, and between 3.2 and 4.4 h, respectively .
Result of Action
This compound exerts sex-specific regulation of astrocyte phagocytosis under basal conditions and after an inflammatory challenge . It stimulates phagocytosis of brain-derived cellular debris by male and female astrocytes, with the effect being more pronounced in females . The estrogenic activity of this compound in the brain induces protective signaling in neurons and glial cells by attenuating mitochondrial dysfunction, neuroglobin upregulation, and nuclear translocation of NF-κB .
Action Environment
Environmental factors such as the presence of other compounds can influence the action of this compound. For instance, St. John’s Wort induces CYP3A4, increasing the metabolism of estrogens and progesterone and therefore reducing the efficacy of this compound . The effect of this compound can also be influenced by the presence or absence of estrogen or androgen receptor antagonists or an inhibitor of the enzyme that synthesizes estradiol .
Preparation Methods
The synthesis of tibolone involves several key steps:
Ethynylation Reaction: Acetylene gas is introduced into a toluene solution of an acidic decarboxylation product to obtain norethindrone.
Acylation Reaction: Norethindrone is reacted with acetic anhydride and an acid-binding agent, followed by the addition of acetyl chloride.
Debromination Reaction: This step involves the conversion of the acylate to 4,6-dienoic acid norethindrone.
Methylation Reaction: The 4,6-dienoic acid norethindrone is methylated using a methylation reagent.
Transposition Reaction: The methylated product undergoes a transposition reaction.
Hydrolysis Reaction: The final step involves hydrolysis to obtain this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Tibolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its hydroxy derivatives.
Substitution: Substitution reactions can occur at various positions on the this compound molecule.
Common reagents used in these reactions include acetylene gas, acetic anhydride, acetyl chloride, and methylation reagents . Major products formed from these reactions include 3α-hydroxythis compound, 3β-hydroxythis compound, and Δ4-tibolone .
Scientific Research Applications
Tibolone has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical properties and reactions.
Medicine: This compound is used in hormone replacement therapy for menopausal women, providing relief from symptoms such as hot flashes and vaginal atrophy.
Industry: This compound is produced and marketed under various brand names for therapeutic use.
Comparison with Similar Compounds
Tibolone is often compared with other hormone replacement therapies such as estradiol and progesterone. Unlike traditional hormone therapies, this compound has tissue-specific effects, reducing the risk of side effects in non-target tissues . Similar compounds include:
Estradiol: A natural estrogen used in hormone replacement therapy.
Progesterone: A natural progestogen used in combination with estrogen in hormone therapy.
Norethindrone: A synthetic progestin with similar applications in hormone therapy.
This compound’s unique ability to act on multiple hormone receptors while exhibiting tissue selectivity makes it a valuable alternative to traditional hormone therapies .
Properties
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDGZWOAQTVYBX-XOINTXKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023667 | |
Record name | Tibolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 g/L | |
Record name | Tibolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
This drug's effects are owed to the activity of its metabolites in various tissues. Upon ingestion, tibolone is quickly converted into three major metabolites: _3 alpha- and 3 beta-hydroxy-tibolone_, which have oestrogenic effects, and the _Delta(4)-isomer_, which has progestogenic and androgenic effects. The specific tissue-selective effects of tibolone occur due to the metabolism, regulation of enzymes and receptor activation that varies in different tissues of the body. The bone-conserving effects occur due to estradiol receptor activation, while the progesterone and androgen receptors are not involved in this process. Breast tissue of monkeys is not found to be stimulated after tibolone administration, as occurs with estrogen plus progesterone used in combination. This is explained by the fact that tibolone and its metabolites inhibit _sulphatase and 17 beta-hydroxysteroid dehydrogenase_ (HSD) type I and _stimulate sulphotransferase and 17 beta-HSD type II_. The combined effects of this process prevent the conversion to active estrogens. In the uterus, the progestogenic activity of the _Delta(4)-metabolite_ and the effect on estrogen-inactivating enzymes prevent estrogenic stimulation. The mammary gland is not stimulated in currently used animal models. Tibolone has been shown to regulate estrogenic activity in several tissue types by influencing the availability of estrogenic compounds for the estradiol receptor in a selective manner. Additionally, tibolone modulates cellular homeostasis in the breast by preventing breast tissue proliferation and stimulating cell apoptosis. Tibolone does not stimulate the endometrium because of the action of its highly stable progestogenic metabolite (Delta(4)-isomer) in combination with an effect on the sulfatase (inhibition)-sulfotransferase (stimulation) system. The estrogenic metabolites of tibolone have direct, favorable effects on the cardiovascular system and, in animal models, this drug has shown no adverse consequences. The tissue-selective effects of tibolone are the result of metabolism, enzyme regulation and receptor activation that vary in different tissues. The bone-preserving effects of tibolone are the result of estradiol receptor activation, while other steroid receptors, mainly the progesterone and androgen receptors, are not involved in this process. In a study of monkeys, breast tissue was not stimulated, which occurs with estrogen and progesterone, because tibolone and its metabolites inhibit _sulfatase and 17 beta-hydroxysteroid _dehydrogenase (HSD) type I and stimulate _sulfotransferase and 17 beta-HSD type II_. The simultaneous effects of this process halt conversion to active estrogens. Additionally, tibolone affects cellular homeostasis in the breast by preventing proliferation and stimulating apoptosis. Tibolone does not stimulate the endometrium due to the action of the highly stable progestogenic metabolite (Delta(4)-isomer) in combination with an effect on the sulphatase (inhibition)-sulphotransferase (stimulation) pathway. The levels of tibolone metabolites and the alteration of hormonal activities vary according to the tissue type. In endometrial tissue the _Δ4-isomer_ functions as a progestagen, however, in the brain and liver, it shows androgenic effects. In breast tissue, the primary actions of tibolone are strong inhibition of sulfatase activity and weak inhibition of 17β-hydroxysteroid dehydrogenase activity, which leads to blocking the conversion estrone sulfate to E2. | |
Record name | Tibolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5630-53-5 | |
Record name | Tibolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5630-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tibolone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tibolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tibolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tibolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIBOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9X0205V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Model | Template_relevance |
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